(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone
Overview
Description
This compound belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .
Synthesis Analysis
The synthesis of similar compounds involves the addition of 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane . The resulting mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The average molecular weight is 399.528 and the mono-isotopic weight is 399.231062565 . The chemical formula is C26H29N3O .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of complex molecules involving piperidine structures, including derivatives similar to "(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone," has been a significant area of research. For instance, the study by Revathi et al. (2015) presents the crystal structure of a compound comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents, focusing on the dihedral angles and intermolecular hydrogen bonds, which are crucial for understanding molecular interactions and designing drugs with specific target affinities (Revathi et al., 2015).
Novel Synthetic Routes
Researchers are also exploring new synthetic routes for related compounds. Zhang et al. (2020) reported an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, highlighting the challenges in current synthesis methods and offering an alternative that could be applied to a broad range of organic synthesis applications (Zhang et al., 2020).
Bioactivity and Potential Therapeutic Applications
A significant aspect of research on piperidine derivatives is their bioactivity, particularly antimicrobial and anticancer properties. Mallesha and Mohana (2014) synthesized new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, identifying compounds with promising antimicrobial activity (Mallesha & Mohana, 2014). This research is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.
Anticancer Activity
Vinaya et al. (2011) focused on the anticancer effect of piperidine derivatives, synthesizing compounds that showed significant antiproliferative activity against human leukemia cells. This study contributes to the ongoing search for more effective cancer therapies, particularly for leukemia (Vinaya et al., 2011).
Molecular Interaction Studies
Research by Marczak et al. (2017) on the aggregation of piperidine and N-methylpiperidine hydrates in aqueous solutions through hydrogen bonds between water molecules provides insights into the solvation dynamics and molecular interactions critical for drug formulation and delivery systems (Marczak et al., 2017).
Mechanism of Action
Target of Action
The primary target of (4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This inhibition could lead to alterations in cell cycle progression and potentially induce cell death in certain contexts .
Biochemical Pathways
Given its target, it is likely involved in pathways related to cell cycle regulation and dna damage response .
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the context in which it is used. Given its target, it may induce cell cycle arrest or cell death in cells with DNA damage .
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-15-6-2-3-12(10-15)13(17)16-7-4-11(9-14)5-8-16/h11-12H,2-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNURNZGXEUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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